molecular formula C19H21NO3S B4889430 [4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone

[4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone

Cat. No.: B4889430
M. Wt: 343.4 g/mol
InChI Key: YVFZSLFTNFNYLM-UHFFFAOYSA-N
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Description

[4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities . This compound features a benzenesulfonyl group attached to a phenyl ring, which is further connected to a piperidine moiety through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its piperidine moiety is known to interact with various receptors and enzymes, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their pharmacological activities. Piperidine derivatives are known for their analgesic, anti-inflammatory, and antipsychotic properties .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors and enzymes, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Benzenesulfonyl)phenyl]-(4-ethylpiperidin-1-yl)methanone
  • [4-(Benzenesulfonyl)phenyl]-(4-propylpiperidin-1-yl)methanone
  • [4-(Benzenesulfonyl)phenyl]-(4-butylpiperidin-1-yl)methanone

Uniqueness

Compared to similar compounds, [4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone has a unique combination of the benzenesulfonyl and piperidine moieties, which can result in distinct pharmacological properties. The presence of the methyl group on the piperidine ring can influence its binding affinity and specificity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-15-11-13-20(14-12-15)19(21)16-7-9-18(10-8-16)24(22,23)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFZSLFTNFNYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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